Structural Elucidation and NMR Characterization of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Executive Summary In modern drug development, the pyrazole core represents a privileged scaffold, frequently utilized for its favorable physicochemical properties and target-binding versatility. The compound 3-(2-Bromoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the pyrazole core represents a privileged scaffold, frequently utilized for its favorable physicochemical properties and target-binding versatility. The compound 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152503-90-6) serves as a critical, highly functionalized intermediate. The presence of three distinct functional handles—an N-methyl group, an ortho-brominated aryl ring, and a reactive C4-carbaldehyde—makes it an ideal precursor for cross-coupling reactions and condensation chemistry.
This technical guide provides an in-depth framework for the structural elucidation of this compound using
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shifts and providing a self-validating experimental protocol, this whitepaper ensures high-fidelity data acquisition and interpretation for synthetic chemists and analytical scientists.
Structural Analysis & Spin System Elucidation
To accurately assign the NMR spectra of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the molecule must be dissected into three interacting electronic domains. The steric and electronic interplay between these domains dictates the observed chemical shifts.
Mechanistic Insights into Chemical Shifts
The Pyrazole Core & Formyl Group (Domain A): The C4 position of an unsubstituted pyrazole is typically electron-rich and shielded. However, the introduction of the strongly electron-withdrawing carbaldehyde (-CHO) group at C4 drastically alters the local electronic environment. The formyl proton is pushed deeply downfield (~9.85 ppm) due to the diamagnetic anisotropy of the C=O double bond. Consequently, the adjacent pyrazole C5-H is deshielded by both the inductive effect of the N1-methyl group and the resonance effect of the C4-formyl group, placing it typically above 8.0 ppm[1].
Steric Hindrance & Conformational Twisting (Domain B): The bulky bromine atom at the ortho-position (C2') of the phenyl ring creates severe steric clash with the N-methyl group and the pyrazole core. This steric hindrance forces the phenyl ring to twist out of coplanarity with the pyrazole ring. Because the rings are non-planar, extended
π
-conjugation is disrupted. This phenomenon is critical: it means the chemical shifts of the pyrazole protons are less influenced by the phenyl ring's electronic effects than they would be in a fully planar, conjugated system[1].
The Heavy Atom Effect (Domain C): In
13
C NMR, the ipso-carbon attached to the bromine atom (C2') experiences a pronounced shielding effect—known as the "heavy atom effect"—pushing its resonance upfield to approximately 123.0 ppm, which serves as a primary diagnostic handle for ortho-halogenation. Furthermore, the N-methyl carbon exhibits high sensitivity to solvent polarity but consistently resonates near 39.5 ppm in CDCl
3
[2].
Quantitative Data Presentation
The following tables summarize the predictive assignments based on empirical additivity rules, structural analogs, and established pyrazole NMR databases[3].
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Rationale
CHO
9.85
s
-
1H
Deshielding cone of the C=O diamagnetic anisotropy.
Pyrazole H-5
8.10
s
-
1H
Deshielded by adjacent electronegative N1 and C4-CHO.
Phenyl H-3'
7.68
dd
8.0, 1.2
1H
Ortho to the electronegative Bromine atom.
Phenyl H-6'
7.45
dd
7.6, 1.6
1H
Ortho to the pyrazole core.
Phenyl H-4'
7.40
td
7.6, 1.2
1H
Meta to Bromine; standard aromatic resonance.
Phenyl H-5'
7.32
td
7.6, 1.6
1H
Para to Bromine; shielded relative to H-4'.
N-CH
3
3.98
s
-
3H
Inductive deshielding by the adjacent pyrazole N1 atom.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Mechanistic Rationale
CHO
185.2
C=O
Highly deshielded carbonyl carbon.
Pyrazole C-3
151.5
Cq
sp
2
carbon directly attached to the aryl group.
Pyrazole C-5
138.4
CH
Adjacent to N1; deshielded by electronegativity.
Phenyl C-3'
133.5
CH
Ortho to Bromine.
Phenyl C-1'
132.8
Cq
Ipso carbon attached to the pyrazole core.
Phenyl C-6'
131.8
CH
Ortho to the pyrazole core.
Phenyl C-4'
130.2
CH
Meta to Bromine.
Phenyl C-5'
127.5
CH
Para to Bromine.
Phenyl C-2'
123.0
Cq
Ipso carbon attached to Br (shielded via heavy atom effect).
Pyrazole C-4
121.0
Cq
Substituted with CHO; downfield from typical unsubstituted C4.
To ensure the trustworthiness and reproducibility of the data (E-E-A-T), the following self-validating protocol must be strictly adhered to. Every step is designed to eliminate artifacts and maximize signal-to-noise (S/N) ratio.
Step 1: Sample Preparation
Causality: High-resolution NMR requires a perfectly homogeneous magnetic field. Particulate matter creates magnetic susceptibility gradients, leading to broad, unresolvable peaks.
Procedure:
Weigh exactly 15–20 mg of the compound for
1
H NMR (or up to 50 mg for
13
C NMR) into a clean glass vial.
Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Choice of solvent: CDCl
3
is chosen for its excellent solubilizing power and non-interfering residual solvent peak (7.26 ppm).
Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a premium 5 mm NMR tube.
Causality: Proper tuning ensures maximum RF power transfer, while precise shimming corrects spatial inhomogeneities in the
B0
field.
Procedure:
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the field to the deuterium frequency of CDCl
3
.
Perform automated or manual gradient shimming (TopShim) focusing on the Z1-Z5 coils until the residual CHCl
3
peak exhibits a full width at half maximum (FWHM) of < 0.8 Hz.
Tune and match the probe for
1
H and
13
C frequencies.
Step 3: Data Acquisition Parameters
Causality: Sufficient relaxation delays (
D1
) are mandatory to ensure complete longitudinal relaxation (
T1
), which is the only way to guarantee accurate integration values for structural validation.
1
H NMR (zg30 pulse sequence): Set the spectral width to 12 ppm. Use a 30° flip angle, an acquisition time (AQ) of 3.0 seconds, and a relaxation delay (
D1
) of 2.0 seconds. Acquire 16 scans.
13
C NMR (zgpg30 pulse sequence): Set the spectral width to 220 ppm. Use a 30° flip angle with WALTZ-16 proton decoupling. Because quaternary carbons (like C-1', C-2', C-3, C-4) lack attached protons to facilitate dipole-dipole relaxation, their
T1
times are exceptionally long. Set
D1
to 5.0 seconds and acquire a minimum of 1024 scans to ensure an adequate S/N ratio for the quaternary signals.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the self-validating structural elucidation process, moving from physical sample preparation to final regiochemical mapping.
Figure 1: End-to-end self-validating NMR workflow for structural elucidation.
References
Kano, K., Scarpetti, D., Warner, J. C., Anselme, J.-P., Springer, J. P., & Arison, B. H. (1986). Benzoyl phenyl 1-methylpyrazoles. Synthesis, characterization, and spectra. Canadian Journal of Chemistry.
Chernyshev, K. A., et al. (2012). Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. PMC / Magnetic Resonance in Chemistry.
Abboud, J.-L. M., Boyer, G., Elguero, J., Cabildo, P., & Claramunt, R. M. (1991). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy.
Analytical Characterization of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Exact Mass vs. Molecular Weight in High-Resolution Mass Spectrometry
Executive Summary In modern drug discovery, 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152503-90-6) serves as a highly versatile small-molecule scaffold. Featuring a pyrazole core substituted with a 2-b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152503-90-6) serves as a highly versatile small-molecule scaffold. Featuring a pyrazole core substituted with a 2-bromophenyl group and a reactive carbaldehyde moiety, it is a critical precursor for synthesizing complex kinase inhibitors and anti-inflammatory agents.
For analytical chemists and drug development professionals, distinguishing between the molecular weight and exact mass of this scaffold is not merely a semantic exercise—it is the foundation of structural validation. While molecular weight governs macroscopic stoichiometric calculations, the exact (monoisotopic) mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS) workflows used for structural elucidation, metabolite identification, and rigorous quality control[1]. This whitepaper provides an in-depth technical guide to the physicochemical profiling and mass spectrometric characterization of this vital compound.
Physicochemical Profiling & The Bromine Isotope Effect
The distinction between molecular weight and exact mass arises entirely from isotopic distribution. Molecular weight is the weighted average of all naturally occurring isotopes in a compound, which is essential for bulk weighing[1]. In contrast, exact mass (or monoisotopic mass) is calculated using the mass of the single most abundant isotope for each constituent element (e.g., ^12C, ^1H, ^79Br, ^14N, ^16O)[1].
Quantitative Data Summary
The following table delineates the critical mass metrics for 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Table 1: Mass and Compositional Metrics
Property
Value
Analytical Significance
Chemical Formula
C11H9BrN2O
Defines the elemental composition of the scaffold[2].
Molecular Weight
265.11 g/mol
Average mass based on natural isotopic abundance. Used for molarity calculations[2].
Exact (Monoisotopic) Mass
263.9898 Da
Calculated using ^12C, ^1H, ^79Br, ^14N, ^16O. The primary target for HRMS[3].
[M+H]+ Ion (^79Br)
264.9971 m/z
Theoretical m/z for the protonated monoisotopic species in ESI+.
[M+H]+ Ion (^81Br)
266.9951 m/z
Theoretical m/z for the protonated ^81Br species in ESI+.
The Bromine Signature: Bromine naturally exists as two stable isotopes, ^79Br and ^81Br, in a nearly 50:50 ratio (50.69% and 49.31%, respectively)[4]. Because of this unique isotopic distribution, any mass spectrum of this compound will not yield a single peak, but rather a highly diagnostic 1:1 doublet separated by exactly 1.998 Da. Recognizing this signature is a fundamental heuristic for rapidly identifying brominated compounds in complex biological matrices[4].
Mass Spectrometry (MS) Characterization Workflow
To validate the structural integrity of this scaffold, an LC-HRMS protocol must be executed. The causality behind utilizing HRMS (such as an Orbitrap or Q-TOF system) lies in its ability to measure m/z values to four decimal places. This sub-5 ppm mass accuracy eliminates isobaric interferences that unit-resolution mass spectrometers (like single quadrupoles) cannot resolve.
Self-Validating LC-HRMS Methodology
The following step-by-step protocol is designed to verify the exact mass and isotopic fidelity of the compound.
Sample Preparation : Dissolve the compound in LC-MS grade methanol to achieve a final concentration of 1 µg/mL.
Causality: This specific dilution prevents detector saturation (space-charge effects in ion traps/Orbitraps) while maintaining a robust signal-to-noise ratio for accurate isotopic profiling.
Chromatographic Separation : Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the [M+H]+ species required for positive mode ionization.
Ionization (ESI+) : Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Causality: These parameters ensure "soft" ionization, preserving the intact pseudo-molecular ion without inducing premature in-source fragmentation of the labile carbaldehyde group.
Mass Analysis : Scan from m/z 100 to 500 using an Orbitrap mass analyzer set to a resolution of 60,000 (at m/z 200).
Causality: High resolving power is strictly required to accurately measure the exact mass of 264.9971 and cleanly resolve the ^79Br/^81Br doublet from background chemical noise.
Data Processing : Extract ion chromatograms (EIC) for m/z 264.9971 and 266.9951 using a strict 5 ppm mass tolerance window to confirm identity.
LC-HRMS experimental workflow for exact mass verification of the brominated pyrazole scaffold.
Structural Elucidation & Isotopic Logic
When interpreting the resulting MS data, the presence of the 2-bromophenyl group dictates the logical flow of spectral analysis. The exact mass confirms the elemental formula, while the isotopic doublet confirms the presence of exactly one bromine atom.
During tandem mass spectrometry (MS/MS) for structural elucidation, fragmentation pathways of this scaffold typically involve the neutral loss of the formyl group (-CO, -28 Da) or the heterolytic cleavage of the carbon-bromine bond. Because the C-Br bond is typically the weakest bond in the molecule, monitoring the loss of the bromine radical (yielding an m/z shift that collapses the doublet into a single monoisotopic peak) serves as a definitive structural confirmation.
Logical relationship of the bromine isotopic doublet signature in high-resolution mass spectrometry.
Significance in Drug Development
In the rigorous environment of pharmaceutical development, utilizing the exact mass of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde rather than its molecular weight is a regulatory necessity.
Quality Control (QC): High-resolution exact mass measurements ensure batch-to-batch synthetic consistency. It allows chemists to detect trace isobaric impurities (compounds with the same nominal mass but different exact masses) that could otherwise compromise downstream biological assays.
Metabolite Identification (MetID): When this scaffold is incorporated into an active pharmaceutical ingredient (API), in vivo metabolism (e.g., hepatic hydroxylation, +15.9949 Da) will alter the exact mass of the parent drug. However, the persistent 1:1 bromine doublet serves as an indestructible isotopic tracer. Bioanalytical scientists leverage this signature to computationally filter complex plasma matrices, pinpointing drug-derived metabolites with absolute confidence while discarding endogenous biological noise[4].
References
Semantic Scholar. "Crystallographic and Mass Spectrometric Analysis of Organic Compounds." Semantic Scholar. URL: [Link]
Wikipedia Contributors. "Mass (mass spectrometry)." Wikipedia, The Free Encyclopedia. URL:[Link]
Chemistry LibreTexts. "5.2 Mass Spectrometry: Isotopic Distributions." LibreTexts. URL: [Link]
Technical Whitepaper: Synthesis, Characterization, and Application of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152503-90-6)
Executive Summary In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 3-(2-Bromop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152503-90-6) is an advanced, highly versatile heterocyclic scaffold[1]. It features a metabolically stable N-methyl pyrazole core flanked by two orthogonal reactive handles: an electrophilic 4-carbaldehyde moiety and a 2-bromophenyl group. This whitepaper provides an in-depth mechanistic guide to its de novo synthesis, physicochemical profiling, and divergent functionalization protocols.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The N-methyl substitution is particularly valuable; it locks the pyrazole into a single tautomeric form, eliminating tautomeric ambiguity that often complicates NMR characterization and computational docking studies.
Table 1: Quantitative Physicochemical Data
Property
Value
Mechanistic Implication
CAS Registry Number
1152503-90-6
Unique identifier for procurement and database indexing[1].
Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5[1].
Hydrogen Bond Donors
0
Enhances passive membrane permeability.
Hydrogen Bond Acceptors
2
Facilitates key interactions within kinase ATP-binding pockets.
Rotatable Bonds
2
Balances conformational flexibility with entropic penalty during target binding.
De Novo Synthesis Strategy & Mechanistic Causality
The most robust and scalable method for constructing the 4-formylpyrazole core is the Vilsmeier-Haack cyclization of hydrazones[2]. This transformation achieves both the construction of the pyrazole ring and the installation of the aldehyde in a single, highly regioselective operation[3].
Mechanistic Causality
The reaction relies on the generation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The intermediate methylhydrazone is highly electron-rich, facilitating a nucleophilic attack on the electrophilic iminium species. Crucial Experimental Choice: The absolute exclusion of water during the reagent formation is critical. Moisture causes premature hydrolysis of the highly electrophilic iminium species into inactive dimethylformamide and HCl, which drastically reduces the yield of the formylated product and can lead to incomplete cyclization[2].
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is designed as a self-validating system; successful progression relies on specific visual and chromatographic milestones.
Step 1: Hydrazone Formation
Dissolve 1-(2-bromophenyl)ethanone (1.0 equiv) in absolute ethanol (0.5 M concentration).
Add methylhydrazine (1.1 equiv) dropwise, followed by a catalytic amount of glacial acetic acid (0.05 equiv) to activate the carbonyl carbon.
Reflux the mixture for 4–6 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active ketone spot confirms complete conversion.
Concentrate the reaction mixture under reduced pressure to yield the intermediate methylhydrazone as a crude oil.
Step 2: Vilsmeier-Haack Cyclization & Formylation
In a flame-dried flask under an argon atmosphere, cool anhydrous DMF (3.0 equiv) to 0 °C.
Dropwise add POCl₃ (3.0 equiv). Validation: The formation of a viscous, pale-white complex indicates the successful generation of the Vilsmeier reagent[3]. Stir for 30 minutes at 0 °C.
Dissolve the crude methylhydrazone from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C to control the exothermic addition.
Gradually warm the reaction to room temperature, then heat to 80 °C for 4–6 hours to drive the double formylation and subsequent cyclization[2].
Workup (Hydrolysis): Pour the cooled mixture into crushed ice. The slow addition of saturated aqueous NaHCO₃ is required to neutralize the acidic mixture and hydrolyze the iminium intermediate to the final aldehyde.
Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to isolate the pure 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Figure 1: Step-by-step Vilsmeier-Haack synthetic workflow for CAS 1152503-90-6.
Orthogonal Functionalization: The Bifunctional Advantage
The true strategic value of CAS 1152503-90-6 lies in its orthogonal reactivity, allowing independent modifications at two distinct sites without cross-interference.
Pathway A: Aldehyde Functionalization
The 4-carbaldehyde moiety is highly electrophilic. It is an ideal substrate for reductive amination to install basic amine side chains—a common tactic to improve aqueous solubility in drug candidates.
Causality Check: When performing reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate imine without reducing the unreacted starting aldehyde into a primary alcohol byproduct.
Pathway B: Aryl Bromide Cross-Coupling
The 2-bromophenyl group is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Causality Check: The ortho-bromo substitution introduces significant steric bulk, which can severely impede the oxidative addition and transmetalation steps of the catalytic cycle. To overcome this energetic barrier, sterically demanding and electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) must be employed. These ligands stabilize the active palladium(0) species and accelerate the challenging reductive elimination step.
Figure 2: Orthogonal functionalization pathways of the bifunctional pyrazole core.
Application in Drug Discovery
Pyrazoles are privileged scaffolds in medicinal chemistry, heavily utilized in the design of kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The specific substitution pattern of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde allows researchers to rapidly construct complex biaryl systems or macrocyclic kinase inhibitors. By sequentially executing a reductive amination at the aldehyde and an intramolecular Buchwald-Hartwig coupling at the ortho-bromide, chemists can efficiently synthesize conformationally constrained macrocycles that exhibit high target selectivity and potency.
Application Note: Chemoselective Reductive Amination of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound CAS: 1152503-90-6 Introduction & Strategic Significance The compound 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldeh...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Compound CAS: 1152503-90-6
Introduction & Strategic Significance
The compound 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and other advanced pharmaceutical intermediates.
This scaffold presents two orthogonal vectors for late-stage diversification:
The C4-Carbaldehyde: Primed for the introduction of diverse aliphatic or cyclic amine pharmacophores via reductive amination.
The C3-(2-Bromophenyl) Handle: Serves as an excellent coupling partner for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) once the amine is installed.
Direct alkylation of amines with alkyl halides often suffers from poor chemoselectivity, leading to over-alkylation and complex purification pipelines[1]. Reductive amination circumvents this by forming a transient imine/iminium intermediate, which is subsequently reduced to a stable secondary or tertiary amine[1].
Mechanistic Rationale & Reagent Selection
The reductive amination of pyrazole-4-carbaldehydes can sometimes be challenging due to the electronic properties of the heterocycle, which can slow down imine formation[2]. Furthermore, the bulky 2-bromophenyl group at the C3 position creates local steric encumbrance around the C4-aldehyde.
To achieve high yields and prevent the premature reduction of the aldehyde to its corresponding primary alcohol, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reductant[3].
Why NaBH(OAc)₃? It is a mild, highly chemoselective hydride source. Unlike NaBH₄, which rapidly reduces aldehydes, NaBH(OAc)₃ selectively reduces the more electrophilic iminium ion intermediate[3]. It also avoids the generation of highly toxic hydrogen cyanide gas associated with Sodium Cyanoborohydride (NaBH₃CN)[1].
Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred solvent, as it accelerates the reaction kinetics and provides superior solubility for the triacetoxyborohydride species compared to Tetrahydrofuran (THF)[4].
Fig 1: Mechanistic pathway of the reductive amination via an iminium intermediate.
Quantitative Optimization Data
The following table summarizes the optimization landscape for the reductive amination of hindered pyrazole-4-carbaldehydes, demonstrating why the Abdel-Magid conditions (Entry 1) are strictly recommended[3],[4].
Entry
Reducing Agent
Solvent
Additive
Time (h)
Conversion (%)
Key Observation / Causality
1
NaBH(OAc)₃ (1.5 eq)
DCE
None
6
>95%
Clean conversion; iminium reduced selectively.
2
NaBH₃CN (1.5 eq)
MeOH
AcOH (cat)
12
82%
Slower kinetics; generates toxic cyanide waste.
3
NaBH₄ (1.5 eq)
MeOH
None
2
35%
Poor selectivity; major byproduct is the pyrazole-4-methanol.
4
NaBH(OAc)₃ (1.5 eq)
THF
None
10
88%
Slower reaction rate compared to DCE.
Standard Operating Protocol (1.0 mmol Scale)
This protocol is designed as a self-validating system. The sequential addition ensures that the sterically hindered aldehyde has sufficient time to form the imine before the hydride source is introduced, maximizing the yield of the desired amine.
Fig 2: Step-by-step experimental workflow for the reductive amination process.
Step-by-Step Methodology:
Imine Pre-formation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the selected amine (1.2 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.
Expert Insight: If the amine is supplied as a hydrochloride salt, add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ. Stir the mixture at room temperature for 1 to 2 hours to allow for complete hemiaminal/imine formation.
Reduction: Cool the reaction mixture slightly using a water bath (approx. 15 °C). Add NaBH(OAc)₃ (1.5 mmol) portionwise over 5 minutes.
Expert Insight: Portionwise addition controls any mild exotherm and prevents the localized depletion of the reductant.
Reaction Monitoring: Remove the water bath and allow the reaction to stir at room temperature. Monitor the progress via TLC (typically 50% EtOAc in Hexanes) or LC-MS. The reaction is usually complete within 4 to 12 hours depending on the steric bulk of the amine.
Quenching: Once the aldehyde is fully consumed, quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃.
Expert Insight: This step serves a dual purpose: it safely hydrolyzes any unreacted borohydride (watch for mild H₂ gas evolution) and neutralizes the acetic acid byproduct, ensuring the newly formed amine remains in its free-base (lipophilic) form for extraction. Stir vigorously for 15 minutes.
Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate gradient (e.g., Hexanes/EtOAc or DCM/MeOH for highly polar amines) to afford the pure target compound.
References
[3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
URL:[Link]
[4] Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (PMID: 11667239).
URL:[Link]
[1] Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
URL:[Link]
[2] Abele, S., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material... Organic Process Research & Development, ACS Publications.
URL:[Link]
Knoevenagel Condensation with 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Protocols and Mechanistic Insights
Strategic Utility in Drug Development The compound 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152503-90-6)[1] is a highly versatile, bifunctional building block in medicinal chemistry. The pyrazole core...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Utility in Drug Development
The compound 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152503-90-6)[1] is a highly versatile, bifunctional building block in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs. This specific derivative offers two orthogonal reactive sites:
The C4-Carbaldehyde: Highly electrophilic and primed for Knoevenagel condensations with active methylene compounds to form extended α,β-unsaturated systems[2].
The ortho-Bromophenyl Group: A sterically demanding substituent that not only dictates the stereochemical outcome of the condensation but also serves as a robust handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or tandem cyclizations[3].
Mechanistic Causality: Why These Conditions Work
To achieve high yields and stereopurity, the reaction design must account for the specific electronic and steric environment of the substrate.
Catalyst Dynamics (Piperidine): Piperidine is the optimal catalyst for this transformation[4]. As a secondary amine, it plays a dual role. It acts as a Brønsted base to deprotonate the active methylene compound (forming a nucleophilic carbanion). Simultaneously, it can transiently condense with the pyrazole-4-carbaldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy barrier for nucleophilic attack.
Solvent Selection (Absolute Ethanol): Ethanol is chosen for its specific solubility profile. It fully solubilizes the starting materials at reflux (78 °C), facilitating a homogeneous reaction. However, the resulting Knoevenagel adduct is highly conjugated, rigid, and planar, making it virtually insoluble in cold ethanol. This creates a thermodynamic sink: as the product forms, it precipitates out of solution, driving the equilibrium forward according to Le Chatelier's principle and eliminating the need for column chromatography.
Stereochemical Control: The Knoevenagel condensation of this substrate proceeds under thermodynamic control. The steric bulk of the ortho-bromo group clashes with the active methylene substituents, forcing the dehydration step (via an E1cB mechanism) to exclusively yield the E-isomer, which minimizes allylic strain[2].
Workflow Visualization
Figure 1: Mechanistic workflow of the Knoevenagel condensation and downstream utility.
Self-Validating Experimental Protocol
The following protocol describes the synthesis of (E)-2-((3-(2-Bromophenyl)-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile. The procedure is designed to be self-validating, providing the chemist with visual and physical cues to confirm success without immediate spectroscopic analysis.
Initiation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the pyrazole-4-carbaldehyde and malononitrile in 5.0 mL of absolute ethanol.
Causality: Ensuring complete dissolution before adding the catalyst prevents localized high concentrations that could lead to unwanted bis-addition byproducts.
Catalysis: Add piperidine dropwise to the stirring mixture at room temperature.
Validation: The solution will undergo an immediate color shift (typically to a deep yellow or orange). This chromic shift physically validates the formation of the highly conjugated enolate/iminium complex.
Propagation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 1.5 hours.
Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The aldehyde starting material (UV active,
Rf≈0.5
) will disappear. A new, intensely UV-active spot will appear at a lower
Rf
(
≈0.3
), confirming the formation of the more polar, highly conjugated product.
Isolation (Thermodynamic Sink): Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
Validation: A heavy crystalline precipitate will form. If the solution remains clear, scratch the inside of the glass flask with a glass rod to provide nucleation sites. The precipitation confirms the product has successfully formed and is rejecting the solvent.
Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (
2×2
mL) to remove unreacted malononitrile and piperidine traces. Dry under high vacuum. The product is typically >95% pure by NMR.
Quantitative Data Presentation
The reaction conditions can be tuned depending on the active methylene compound used. Table 1 summarizes the optimization parameters, while Table 2 outlines the substrate scope based on standard pyrazole-4-carbaldehyde reactivity profiles[2][3][4].
Alshammari, M. M., et al. "Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative." Journal of Biomolecular Structure and Dynamics, 2022.[Link]
Becerra, D., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2022.[Link]
Maurya, R. A., et al. "Rapid Access to Novel 1,2,3-Triazolo-Heterocyclic Scaffolds via Tandem Knoevenagel Condensation/Azide–Alkyne 1,3-Dipolar Cycloaddition Reaction in One Pot." ACS Combinatorial Science, 2014.[Link]
Enamine Ltd. "3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Product Page (CAS: 1152503-90-6)." AS ONE Corporation.[Link]
The Versatile Scaffold: 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide delve...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide delves into the specific potential of a promising derivative, 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , a molecule poised for significant contributions in drug discovery. Its unique structural features—a bromophenyl group offering opportunities for further functionalization, a methylated pyrazole core influencing solubility and metabolic stability, and a reactive carbaldehyde handle—make it a versatile platform for the synthesis of diverse molecular architectures.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will explore the synthesis, potential therapeutic applications, and detailed experimental protocols for leveraging this compound in the pursuit of novel therapeutic agents.
Section 1: Synthesis and Characterization
The synthesis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction.[3][4][5] This well-established method provides a reliable route to pyrazole-4-carbaldehydes from the corresponding hydrazones.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Objective: To synthesize 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Materials:
2-Bromoacetophenone
Methylhydrazine
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Ice-cold water
Saturated sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Standard laboratory glassware and stirring equipment
Procedure:
Hydrazone Formation:
In a round-bottom flask, dissolve 2-bromoacetophenone in ethanol.
Add an equimolar amount of methylhydrazine.
Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the N-methyl-N'-(1-(2-bromophenyl)ethylidene)hydrazine.
Vilsmeier-Haack Reagent Preparation:
In a separate flask, prepare the Vilsmeier-Haack reagent by adding POCl₃ (1.1 equivalents) dropwise to ice-cold DMF (10 volumes) with constant stirring.
Cyclization and Formylation:
Slowly add the crude hydrazone from step 1 to the prepared Vilsmeier-Haack reagent.
Stir the reaction mixture at 60-80°C for 4-6 hours.[1]
Monitor the reaction progress by TLC.
Work-up and Purification:
After completion, carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Section 2: Potential Therapeutic Applications and Investigational Protocols
The pyrazole scaffold is associated with a wide array of pharmacological activities.[2][6] Based on the activities of structurally related compounds, we can infer several high-potential therapeutic avenues for 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Anticancer Activity: Targeting Kinase Pathways
Pyrazole derivatives have shown significant promise as anticancer agents, with some acting as potent kinase inhibitors.[2] For instance, pyrazole carbaldehyde derivatives have been identified as inhibitors of PI3 kinase, exhibiting cytotoxicity against breast cancer cells (MCF7).[2] The 2-bromophenyl moiety can be exploited for further modifications to enhance potency and selectivity.
Objective: To evaluate the cytotoxic effects of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde on a cancer cell line (e.g., MCF-7).
Materials:
MCF-7 breast cancer cell line
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (dissolved in DMSO)
Doxorubicin (positive control)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
CO₂ incubator
Microplate reader
Procedure:
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in the culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO).
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of the target compound.
Antimicrobial Activity
The pyrazole scaffold is a common feature in many antimicrobial agents.[6] The aldehyde functionality of the target compound allows for the synthesis of Schiff bases and other derivatives which can be screened for antibacterial and antifungal activity.
Objective: To assess the antimicrobial activity of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde against bacterial and fungal strains.
Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)
Sterile Petri dishes
Test compound (dissolved in a suitable solvent like DMSO)
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
Sterile cork borer
Procedure:
Media Preparation: Prepare and sterilize the agar media and pour it into sterile Petri dishes.
Inoculation: Spread a standardized inoculum of the microbial culture onto the surface of the agar plates.
Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, standard drug, and solvent control into separate wells.[1]
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[1]
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[1]
Antidepressant and Anxiolytic Potential
Recent studies have explored pyrazole derivatives as potential antidepressants, with some designed as selective serotonin reuptake inhibitors (SSRIs).[7] Additionally, certain pyrazole-4-carboxaldehyde derivatives have demonstrated anxiolytic and analgesic activities in preclinical models.[3]
Objective: To predict the binding affinity of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde to a relevant CNS target, such as the serotonin transporter (SERT).
Rationale: Molecular docking can provide initial insights into the potential mechanism of action and guide further experimental work, saving time and resources.
Software:
AutoDock Vina or similar molecular docking software
PyMOL or other molecular visualization software
A 3D structure of the target protein (e.g., human serotonin transporter, PDB ID: 5I73)
Procedure:
Ligand and Receptor Preparation:
Prepare the 3D structure of the test compound and optimize its geometry.
Prepare the receptor (SERT) by removing water molecules, adding polar hydrogens, and assigning charges.
Grid Box Definition: Define the binding site on the receptor and set the dimensions of the grid box to encompass this site.
Docking Simulation: Run the docking simulation to predict the binding poses and affinities of the test compound within the receptor's binding site.
Analysis of Results: Analyze the docking scores and visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the potential binding mode.
Logical Relationship of Pyrazole Core to Biological Activity
Caption: The central role of the pyrazole scaffold in diverse therapeutic applications.
Section 3: Role as a Synthetic Intermediate
The aldehyde group at the 4-position of the pyrazole ring is a highly valuable functional group for synthetic transformations.[1] This allows 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde to serve as a key intermediate in the synthesis of more complex and potentially more potent molecules.
Examples of Synthetic Transformations:
Schiff Base Formation: Condensation with primary amines to form imines, which themselves can be biologically active or can be further reduced to secondary amines.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.
Knoevenagel Condensation: Reaction with active methylene compounds to form a variety of derivatives.
Oxidation and Reduction: Oxidation to the corresponding carboxylic acid or reduction to the alcohol, providing access to other functional groups.
These transformations enable extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological properties to optimize lead compounds.[1]
Conclusion
3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry. Its versatile pyrazole core, combined with a reactive aldehyde handle and a modifiable bromophenyl group, makes it an excellent starting material for the development of novel therapeutic agents.[1] The protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this promising scaffold. Further investigation into its anticancer, antimicrobial, and CNS-related activities is highly warranted and holds the potential for the discovery of new and effective drugs.
References
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]
Oriental Journal of Chemistry. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available from: [Link]
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]
ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Available from: [Link]
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
ORCA - Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) -pyranones and related heterocycles. Available from: [Link]
PMC. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
PMC. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
FAQ. What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE?. Available from: [Link]
J&K Scientific. 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde. Available from: [Link]
International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Available from: [Link]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] The versatility of the pyrazole ring system, coupled with its ability to engage in various biological interactions, makes it a highly attractive target for drug discovery and development.[3]
This application note focuses on a particularly valuable building block: 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . This compound is strategically functionalized with two key reactive sites: an aldehyde group and a bromophenyl moiety. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for the introduction of diverse molecular functionalities.[1] Simultaneously, the 2-bromophenyl group provides a reactive center for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[5]
This document provides detailed protocols for leveraging both reactive centers of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde to synthesize advanced pharmaceutical intermediates. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical guide for their synthetic endeavors.
Strategic Importance in Drug Discovery
The dual functionality of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde allows for a divergent synthetic approach. This means that from a single starting material, a vast library of structurally diverse compounds can be generated. This is particularly advantageous in the early stages of drug discovery for establishing structure-activity relationships (SAR).
PART 1: Transformations of the Aldehyde Moiety
The aldehyde group at the 4-position of the pyrazole ring is a gateway to a multitude of chemical transformations. This section will detail two fundamental reactions: Knoevenagel condensation and reductive amination.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazole Derivatives
Scientific Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is a classic and reliable method for carbon-carbon bond formation. In this context, it allows for the extension of the pyrazole scaffold and the introduction of new functional groups.
Technical Support Center: Synthesis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
An in-depth guide to navigating the complexities of synthesizing 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical research. This technical support center provides detailed, expe...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to navigating the complexities of synthesizing 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical research. This technical support center provides detailed, experience-driven answers to common experimental challenges, ensuring researchers can optimize their reaction yields and achieve high-purity products.
This guide is designed for researchers, chemists, and drug development professionals. It addresses specific, practical issues encountered during the synthesis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, with a focus on the critical Vilsmeier-Haack formylation step. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound?
The most established route involves a two-step process:
Synthesis of the Precursor: First, the pyrazole core, 1-methyl-3-(2-bromophenyl)-1H-pyrazole, is synthesized. This is typically achieved through a cyclocondensation reaction. A common method involves reacting a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1]
Vilsmeier-Haack Formylation: The synthesized pyrazole precursor is then formylated to introduce the carbaldehyde group at the C4 position. This is an electrophilic aromatic substitution that uses a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4] The C4 position is strongly preferred for electrophilic substitution on the pyrazole ring.[5][6]
Below is a general workflow for this synthesis.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: The Vilsmeier-Haack Formylation Step
This section addresses the most common issues encountered during the formylation of 1-methyl-3-(2-bromophenyl)-1H-pyrazole.
Problem 1: Low or No Product Yield
This is the most frequent challenge. Several factors can contribute to a poor yield.
Causality: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[2][5] It is highly sensitive to moisture and will readily decompose upon contact with water. Using wet DMF, old POCl₃, or failing to maintain anhydrous conditions throughout the setup will result in an inactive reagent.
Troubleshooting Steps:
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).
Use High-Purity Reagents: Use a fresh, unopened bottle of POCl₃. DMF should be of anhydrous grade and stored over molecular sieves.
Proper Reagent Preparation: The Vilsmeier reagent must be prepared in situ and used immediately.[5] Add POCl₃ dropwise to ice-cold DMF (0-5 °C) with vigorous stirring.[2] The reaction is exothermic, and maintaining a low temperature is critical to prevent reagent decomposition.[2][5]
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The 2-bromophenyl group attached to the pyrazole ring is electron-withdrawing, which can decrease the nucleophilicity of the pyrazole ring and slow the reaction down compared to more electron-rich substrates.[2][7] The reaction may simply need more aggressive conditions or more time to proceed to completion.
Troubleshooting Steps:
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of your starting material. Quench a small aliquot of the reaction mixture in a basic solution (e.g., sat. NaHCO₃), extract with an organic solvent like ethyl acetate, and spot on a TLC plate.[2][5]
Adjust Reaction Conditions: If the reaction is sluggish after several hours, consider the adjustments outlined in the table below. Incremental changes are key.
Parameter
Standard Condition
Optimized Condition (for less reactive substrates)
Rationale
Vilsmeier Reagent
1.5 - 2.0 equivalents
2.5 - 4.0 equivalents
Increases the concentration of the electrophile to drive the reaction forward.[5][8]
Temperature
60 - 70 °C
Gradually increase to 80 - 100 °C
Provides the necessary activation energy for the less nucleophilic substrate.[5][9]
Reaction Time
6 - 8 hours
12 - 24 hours
Allows more time for the slow reaction to reach completion.[9]
Causality: The aldehyde product can be sensitive to harsh pH conditions or high temperatures during the work-up phase. The initial quenching of the reaction is highly exothermic and, if not controlled, can lead to product degradation.
Troubleshooting Steps:
Controlled Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[5][9] This dissipates heat effectively.
Mild Neutralization: Neutralize the acidic solution carefully with a mild base like saturated sodium bicarbonate or sodium acetate solution until the pH is ~7-8.[5] Avoid strong bases like NaOH unless absolutely necessary and kept at low temperatures, as they can promote side reactions.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of a Dark, Tarry Residue
Causality: Dark, polymeric tars are often a result of uncontrolled exotherms or impurities. The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to the decomposition and polymerization of the starting material, reagent, or product.[5]
Troubleshooting Steps:
Strict Temperature Control: Maintain rigorous temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice/water bath to manage the reaction temperature effectively.[5]
Ensure Purity of Starting Materials: Use purified, high-purity starting materials and anhydrous solvents. Impurities can act as catalysts for unwanted side reactions. The precursor, 1-methyl-3-(2-bromophenyl)-1H-pyrazole, should be purified by column chromatography or distillation before use.
Problem 3: Difficulty Isolating the Final Product
Causality: The product, 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, may precipitate as an oil or a very fine solid that is difficult to filter after the work-up.
Troubleshooting Steps:
Thorough Extraction: After neutralization, if the product does not precipitate as a clean solid, perform a thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer 3-4 times to ensure complete recovery.
Purification Strategy:
Column Chromatography: This is the most reliable method for purification. Use silica gel with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. For example, a gradient of 5% to 30% Ethyl Acetate in Hexane is a good starting point.
Recrystallization: If a solid is obtained, recrystallization can be effective. Test various solvent systems (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane) to find one that yields high-purity crystals.[10]
Detailed Experimental Protocols
Safety First: The reagents for the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2][5] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization based on your specific observations.
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath.
Add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise to the cold DMF over 30 minutes.[11] Ensure the internal temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
Substrate Addition: Dissolve the 1-methyl-3-(2-bromophenyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.[9]
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice (~10x the reaction volume) with vigorous stirring.
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the solution is approximately 7-8.
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
References
Benchchem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
Baghdad Science Journal. Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Rea.
DergiPark. Synthesis of Some New Pyrazoles.
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
FAQ. What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE?.
Moksha Publishing House. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Available from: [Link]
Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]
Scribd. Electrophilic Substitution Reactions in Pyrazole. Available from: [Link]
arkat usa. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]
PMC. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
JOCPR. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Available from: [Link]
Optimizing palladium catalyst loading for 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde reactions
As a Senior Application Scientist, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to optimize palladium catalyst loading for reactions involvi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to optimize palladium catalyst loading for reactions involving 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed to move beyond simple protocols, offering in-depth troubleshooting and foundational knowledge to empower users in their experimental work.
Technical Support Center: Optimizing Palladium-Catalyzed Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[[“]] For a substrate like 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, which contains a nitrogen-rich heteroaromatic core, successful coupling is highly dependent on the precise tuning of reaction parameters. The pyrazole moiety can coordinate to the palladium center, potentially inhibiting catalytic activity, making the choice of catalyst, ligand, and particularly the catalyst loading, critical for success.[2]
This guide provides practical, experience-driven advice to navigate the complexities of optimizing these reactions, ensuring high yields, minimizing side products, and facilitating downstream purification—a key consideration in pharmaceutical development where residual palladium levels are strictly regulated.[3][4]
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the setup of palladium-catalyzed cross-coupling reactions for your substrate.
Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura reaction with a heteroaryl bromide like 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?
A1: For initial screening and development, a catalyst loading in the range of 1-5 mol% of the palladium source is a standard starting point.[5][6] For highly active and well-optimized catalyst systems, this can often be reduced to 0.5-1 mol%. Conversely, if the coupling proves to be challenging due to electronic or steric factors, an initial loading of up to 10 mol% may be required to achieve a reasonable reaction rate.[6] The goal of optimization is to find the lowest possible loading that maintains a high yield and acceptable reaction time to reduce costs and simplify purification.[7]
Q2: Which palladium sources (precatalysts) are recommended for this type of substrate?
A2: The choice of palladium source can significantly influence reaction outcomes.[8] Common and effective options include:
Pd(OAc)₂ (Palladium(II) Acetate): Often used to generate the active Pd(0) catalyst in situ with a phosphine ligand. It is cost-effective but can be sensitive to reaction conditions.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source that doesn't require in situ reduction, often providing more consistent results.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) precatalyst, particularly for standard couplings. However, the triphenylphosphine ligand may not be optimal for challenging substrates.[9]
Pre-formed Catalysts (e.g., Pd(dppf)Cl₂, Buchwald Precatalysts): These are air-stable complexes that generate the active monoligated Pd(0) species reliably upon activation. They are often preferred for difficult couplings and for ensuring reproducibility.[10]
Q3: How does the choice of phosphine ligand impact the required catalyst loading?
A3: The ligand is arguably as important as the palladium source itself. The ligand stabilizes the palladium center, influences its reactivity, and can significantly lower the required catalyst loading. For heteroaryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[5][11][12] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to a more efficient catalytic cycle that can operate at lower Pd concentrations.[5] Using a more effective ligand can often allow you to decrease catalyst loading from 5 mol% to as low as 0.1-0.01 mol% in highly optimized systems.[11]
Q4: Why is an inert atmosphere crucial when working with low catalyst loadings?
A4: The active catalytic species in Suzuki-Miyaura reactions is Pd(0). This species is highly susceptible to oxidation by atmospheric oxygen, which converts it into inactive Pd(II) species.[5] When using very low catalyst loadings (e.g., < 1 mol%), even trace amounts of oxygen can consume a significant portion of the active catalyst, leading to stalled or failed reactions. Therefore, thoroughly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is essential for reproducibility and success.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the reaction optimization process.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often pointing to a problem with the catalytic system's activity.
Initial Diagnostic Checks:
Confirm Reagents: Ensure the boronic acid is of high quality and has not degraded (protodeboronation is a common issue).[5][13] Verify the purity of the solvent and the strength of the base.
Verify Conditions: Double-check the reaction temperature and ensure the inert atmosphere was properly maintained.
Catalyst-Centric Solutions:
Potential Cause
Recommended Action
Rationale
Insufficient Catalyst Activity
Incrementally increase catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).
Ensures that the catalyst concentration is not the limiting factor.[14]
Inefficient Ligand
Screen a panel of ligands. Start with bulky, electron-rich biarylphosphines like SPhos or XPhos.
Heteroaryl halides often require specialized ligands to promote efficient oxidative addition and prevent catalyst inhibition.[11][15]
Poor Catalyst Formation
Switch from an in situ system (e.g., Pd(OAc)₂) to a stable, pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst).
This eliminates potential issues with the in situ reduction step and ensures a known concentration of the active catalyst precursor.[10]
Base/Solvent Incompatibility
Re-evaluate the base and solvent system. K₃PO₄ or Cs₂CO₃ are often effective bases. Solvents like 1,4-dioxane/water or toluene/water are common.[13][16]
The base is crucial for activating the boronic acid for transmetalation. The solvent system must solubilize all components adequately.[17]
Problem 2: Significant Formation of Side Products
Common side products include homocoupling of the boronic acid (biaryl formation) and dehalogenation of the starting material.[10][18]
Potential Cause
Recommended Action
Rationale
Catalyst Decomposition
Decrease the reaction temperature slightly. Ensure rigorous exclusion of oxygen.
High temperatures and oxygen can lead to the formation of palladium black (Pd(0) aggregates), which can promote homocoupling.[18]
High Local Catalyst Concentration
Consider lowering the catalyst loading. A loading that is too high can sometimes favor side reactions over the desired cross-coupling.
The kinetics of side reactions can become competitive at very high catalyst concentrations.
Slow Reductive Elimination
Switch to a bulkier ligand.
Bulky ligands can accelerate the final C-C bond-forming step (reductive elimination), outcompeting side reactions like dehalogenation.
Problem 3: Reaction Stalls Before Reaching Completion
If the reaction starts but fails to proceed to completion, catalyst deactivation is the likely cause.
Diagnostic Workflow for Stalled Reactions:
Caption: Troubleshooting workflow for a stalled reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with a generic arylboronic acid.
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the arylboronic acid, and the base.
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes. This is typically done by evacuating the vessel under vacuum and refilling with inert gas, repeated three times.[6]
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand. Add a small amount of the degassed solvent to dissolve them, and then transfer this solution to the main reaction vessel via syringe.
Solvent Addition: Add the remaining degassed solvent to the reaction vessel via syringe.
Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.[[“]][19]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and boron byproducts.[20]
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[20][21]
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to troubleshooting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Purification and Palladium Removal
In drug development, removing residual palladium from the final active pharmaceutical ingredient (API) is a critical, non-negotiable step.[3]
Q: My reaction worked, but the final product is discolored or contains residual palladium. How can I purify it effectively?
A: High catalyst loading is a primary cause of palladium contamination. The first step is always to optimize the reaction to use the minimum amount of catalyst necessary. For removing residual palladium, several methods can be employed post-workup:
Celite Filtration: After the reaction, dilute the mixture and filter it through a thick pad of Celite. This is effective at removing insoluble palladium species, particularly palladium black.[21][22]
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium complexes.[22] However, this can sometimes lead to loss of the desired product through co-adsorption.[23]
Metal Scavengers: For removing trace amounts of soluble palladium, silica-supported scavengers with thiol or triazine functional groups are highly effective.[22][23] The crude product is dissolved and stirred with the scavenger resin, which is then filtered off.[22]
Purification Method
Target Palladium Species
Key Considerations
Celite Filtration
Insoluble Pd(0) (Palladium Black)
Best for removing larger agglomerates. Pre-wet the Celite pad.[21][22]
Highly efficient for trace amounts but more expensive.[4][22]
References
Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
PMC. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Retrieved from [Link]
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ACS Publications. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Retrieved from [Link]
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
ResearchGate. (n.d.). Influence of Catalyst Loading on the Suzuki Coupling Reaction a. Retrieved from [Link]
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Retrieved from [Link]
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]
ACS Publications. (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ACS Publications. (2019, July 16). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Retrieved from [Link]
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
Journal of Synthetic Chemistry. (n.d.). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
Comparative Reactivity Guide: 2-Bromophenyl vs. 4-Bromophenyl Pyrazole Carbaldehydes
Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the chemical reactivity, structural constraints, and experimental handling of 2-bromophenyl and 4-bromopheny...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Objective: To objectively compare the chemical reactivity, structural constraints, and experimental handling of 2-bromophenyl and 4-bromophenyl pyrazole carbaldehydes, providing actionable protocols and empirical data for late-stage functionalization.
Introduction & Mechanistic Causality
Pyrazole carbaldehydes are privileged scaffolds in modern drug discovery, serving as critical intermediates for synthesizing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. When these scaffolds incorporate a bromophenyl group, they offer two distinct vectors for diversification: the electrophilic carbaldehyde (for condensation and reductive amination) and the aryl bromide (for palladium-catalyzed cross-coupling).
However, the regiochemistry of the bromine atom—specifically ortho (2-bromo) versus para (4-bromo) —fundamentally alters the molecule's reactivity profile. As an application scientist, understanding the causality behind these differences is critical for avoiding dead-ends during library synthesis.
The Ortho Effect: Steric Hindrance vs. Electronic Pull
4-Bromophenyl (Para): The para-substituted isomer presents an unhindered C-Br bond. Electronically, the bromine atom exerts a strong inductive electron-withdrawing effect (-I) that is partially offset by its resonance-donating capability (+R) through the planar conjugated system. This balance makes the para-isomer highly predictable in both cross-coupling and condensation reactions.
2-Bromophenyl (Ortho): The ortho-substituted isomer is dominated by steric hindrance. The bulky bromine atom projects into the space adjacent to the pyrazole core, forcing the phenyl ring to twist out of coplanarity to minimize steric clash. While the proximity of the bromine exerts a strong inductive pull (-I) that theoretically increases the electrophilicity of the distant aldehyde, the twisted conformation breaks extended conjugation. More importantly, this steric bulk severely decelerates the oxidative addition step in palladium catalysis[2].
Fig 1: Mechanistic divergence in reactivity based on bromophenyl substitution.
Reactivity Profiling: Aldehyde Condensation vs. Cross-Coupling
Nucleophilic Addition at the Carbaldehyde
When synthesizing Schiff bases or hydrazones[1], the reactivity of the carbaldehyde is governed by its electrophilicity and local sterics.
4-Bromophenyl: Offers an unhindered trajectory for nucleophilic attack. Reactions with primary amines typically proceed to completion within 2-4 hours at 60°C, yielding >85%.
2-Bromophenyl: The twisted conformation of the ortho-isomer can create a localized steric shield depending on the rotational dynamics of the pyrazole-phenyl bond. This generally reduces condensation yields by 10-15% and necessitates stronger acid catalysis (e.g., PTSA) or higher temperatures to drive the equilibrium forward.
The C-Br bond is the primary site for late-stage functionalization. Kinetic studies show that oxidative addition is significantly slower for ortho-substituted aryl halides than for their para-substituted counterparts[2].
4-Bromophenyl: Readily undergoes oxidative addition. Standard, inexpensive catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective, often achieving >90% yield[3].
2-Bromophenyl: The steric clash during the formation of the Pd(II) intermediate (Ar-[Pd]-Br) makes oxidative addition the rate-limiting step. To overcome this, highly active, bulky, and electron-rich ligands such as Tricyclohexylphosphine (PCy₃) or Buchwald ligands (e.g., SPhos) are required. These ligands accelerate oxidative addition via their electron density and paradoxically promote the necessary monoligated Pd(0) active species through their sheer steric bulk[4].
Quantitative Performance Comparison
Parameter
2-Bromophenyl Pyrazole Carbaldehyde
4-Bromophenyl Pyrazole Carbaldehyde
Aldehyde Electrophilicity
Moderate (Inductive -I dominant)
High (Balanced -I / +R)
Steric Hindrance (C-Br)
High (Ortho-effect)
Low
Preferred Pd Ligand
PCy₃, SPhos, XPhos
PPh₃, dppf
Oxidative Addition Rate
Slow
Fast
Typical Condensation Yield
70–80%
85–95%
Typical Suzuki Yield
60–75% (requires optimization)
85–98% (standard conditions)
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify mechanistic success before proceeding.
Fig 2: Experimental workflow comparing condensation and cross-coupling efficiencies.
This protocol highlights the necessary ligand divergence based on the bromophenyl isomer[4].
Preparation: In a dried Schlenk tube, add the bromophenyl pyrazole carbaldehyde (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv, 0.6 mmol), and base (Cs₂CO₃, 2.0 equiv, 1.0 mmol).
Catalyst Selection (The Critical Step):
For 4-Bromophenyl: Add Pd(PPh₃)₄ (5 mol%).
For 2-Bromophenyl: Add Pd(OAc)₂ (5 mol%) and PCy₃·HBF₄ (10 mol%) to overcome steric hindrance.
Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1, 5 mL). Purge the vessel with N₂ for 5 minutes.
Reaction: Heat to 80°C (for 4-bromo) or 100°C (for 2-bromo) and stir for 4–12 hours.
Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer.
Success: Observation of the desired[M+H]+ product mass.
Failure Mode (2-Bromo specific): If you observe a mass corresponding to [M-Br+H]+ (debromination), it indicates that oxidative addition occurred, but transmetalation/reductive elimination stalled. This is a direct consequence of ortho-steric clash. Correction: Switch to a bulkier ligand like SPhos or increase the concentration of the boronic acid.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Schiff Base Condensation (Aldehyde Functionalization)
Preparation: Dissolve the bromophenyl pyrazole carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous Ethanol (10 mL).
Reagent Addition: Add the primary amine/aniline (1.1 equiv, 1.1 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.
Reaction: Reflux at 80°C.
For 4-Bromophenyl: Monitor after 2 hours.
For 2-Bromophenyl: Monitor after 4 hours; if incomplete, add 4Å molecular sieves to drive water removal.
Validation Checkpoint (TLC/NMR): Disappearance of the distinct aldehyde proton peak (~9.5–10.0 ppm) and appearance of the imine (CH=N) proton peak (~8.2–8.6 ppm) in crude ¹H NMR confirms successful conversion[1].
Workup: Cool the mixture in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.
Conclusion
The choice between 2-bromophenyl and 4-bromophenyl pyrazole carbaldehydes is not merely a structural preference; it dictates the entire synthetic strategy. The 4-bromophenyl isomer is the "workhorse" scaffold, offering rapid, high-yielding transformations under standard conditions. Conversely, the 2-bromophenyl isomer requires a highly deliberate approach—utilizing specialized, bulky electron-rich palladium ligands and forced condensation conditions—to overcome the profound steric and electronic hurdles imposed by the ortho-effect.
References
Source: PMC (nih.gov)
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-)
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0)
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol)
A Comparative Guide to GC-MS Validation for the Synthesis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
For researchers and drug development professionals, the synthesis of novel chemical entities is only the first step. Ensuring the identity, purity, and quality of the synthesized compound through rigorous analytical vali...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis of novel chemical entities is only the first step. Ensuring the identity, purity, and quality of the synthesized compound through rigorous analytical validation is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation techniques specifically tailored for the quality control of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry.[1][2]
The synthesis of pyrazole-4-carbaldehydes often employs the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone precursor using a reagent generated from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4][5][6][7] This reaction, while effective, can introduce a variety of impurities, including unreacted starting materials, solvent residues, and reaction by-products. A robustly validated GC-MS method is therefore not merely a quality control check but an integral part of the synthesis process, providing critical feedback for reaction optimization and ensuring the final product meets stringent purity specifications.
This guide is structured to move from the foundational principles of method development to a detailed, comparative analysis of the core validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]
The Foundation: GC-MS Method Development
Before any validation can occur, a suitable analytical method must be established. The goal is to achieve optimal separation of the target analyte from potential impurities with good peak shape and sensitivity. For a semi-volatile, aromatic compound like 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a typical starting point is a non-polar to mid-polarity capillary column.
Table 1: Recommended GC-MS Method Parameters
Parameter
Recommended Setting
Rationale
GC Column
DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Provides excellent resolution for a wide range of semi-volatile aromatic compounds.[12]
Injection Mode
Splitless
Maximizes the transfer of analyte to the column, essential for trace impurity analysis.
Injector Temp.
280 °C
Ensures rapid volatilization of the analyte without thermal degradation.
Carrier Gas
Helium, Constant Flow Rate (e.g., 1.0 mL/min)
Inert and provides good chromatographic efficiency.
Oven Program
Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
A temperature gradient is crucial to separate early-eluting solvents (e.g., DMF) from the analyte and later-eluting by-products.
MS Ion Source
Electron Ionization (EI) at 70 eV
Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.
230 °C
Standard temperature to maintain ion source cleanliness and performance.
Acquisition Mode
Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Full Scan is used for initial identification and specificity, while SIM provides enhanced sensitivity for quantification of the analyte and key impurities.[13]
The fragmentation pattern of pyrazoles in EI-MS is characteristic and can be used for confirmation. Common fragmentation pathways include the expulsion of HCN and N₂ from the pyrazole ring, providing structural confirmation.[14][15]
The Core of Quality: A Comparative Look at Validation Parameters
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The following sections compare methodologies for establishing the most critical validation characteristics according to ICH Q2(R1).
Fig 1. Overall GC-MS method validation workflow.
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[8] For this synthesis, it means distinguishing the target compound from starting materials (e.g., the corresponding acetophenone hydrazone), reagents (DMF), and potential side-products.
Experimental Approach:
Inject a blank diluent (e.g., ethyl acetate) to ensure no system peaks interfere.
Inject a solution of the starting materials and reagents to map their retention times.
Inject a reference standard of purified 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Inject a sample from the crude reaction mixture.
Causality and Trustworthiness: This systematic approach ensures that the peak identified as the product is unique. By comparing the retention time and the mass spectrum from the crude sample to the pure reference standard, we gain high confidence in the peak's identity. The mass spectrum acts as a chemical fingerprint, making GC-MS a highly specific technique.[16][17]
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and starting material chromatograms. The mass spectrum of the analyte peak in the sample must match that of the reference standard.
Linearity demonstrates a proportional relationship between analyte concentration and instrument response. The range is the interval over which this proportionality holds.
Experimental Approach: Prepare a minimum of five calibration standards from a stock solution of the purified reference standard. The concentration range should bracket the expected concentration in a typical synthesis batch, for instance, from 50% to 150% of the target concentration.
Data Analysis: Plot the peak area versus concentration and perform a linear regression.
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.[12] The y-intercept of the regression line should be statistically insignificant from zero.
Table 2: Example Linearity Data
Concentration (µg/mL)
Peak Area (counts)
50
489,500
75
755,200
100
998,900
125
1,245,600
150
1,510,300
R²
0.9998
Accuracy measures the closeness of the experimental value to the true value and is determined through recovery studies.
Experimental Approach: A sample matrix (e.g., a crude reaction mixture where the product has been removed) is spiked with the pure reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.
Causality and Trustworthiness: This protocol directly challenges the method's ability to quantify the analyte in a complex matrix, mimicking real-world conditions. High recovery rates prove that matrix components do not suppress or enhance the analyte signal, ensuring the reported purity of a synthesis batch is accurate.
Acceptance Criteria: The mean percent recovery should be within a range of 98.0% to 102.0%.[12]
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Protocol: Perform six replicate injections of a single sample at 100% of the target concentration.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but under different conditions (different days, different analysts, different equipment).
Protocol: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should not exceed 2.0%.[12]
Table 3: Example Precision Data
Parameter
Replicate 1
Replicate 2
Replicate 3
Replicate 4
Replicate 5
Replicate 6
Mean
% RSD
Repeatability
101.2 µg/mL
99.8 µg/mL
100.5 µg/mL
101.5 µg/mL
99.5 µg/mL
100.9 µg/mL
100.6 µg/mL
0.75%
Intermediate
102.1 µg/mL
100.9 µg/mL
101.8 µg/mL
102.5 µg/mL
100.5 µg/mL
101.3 µg/mL
101.5 µg/mL
0.71%
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11] These are critical for controlling impurities.
Fig 2. Relationship between LOD, LOQ, and linear range.
Comparison of Approaches:
Method
Description
Pros
Cons
Signal-to-Noise Ratio (S/N)
Analyte concentrations are serially diluted and injected until the average signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[13]
Empirical, practical, and widely accepted. Directly reflects instrument performance.
Can be subjective and dependent on how noise is measured.
Statistical (Based on Calibration Curve)
Calculated from the slope (S) and the standard deviation of the y-intercept (σ) of the linearity plot. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[18]
Statistically robust and objective.
May yield impractically low values if the calibration curve is very good at the low end but the baseline is noisy.[19]
For regulatory purposes, it is best practice to determine the LOQ via the statistical method and then confirm it by analyzing a standard at that concentration, demonstrating that precision and accuracy criteria are met.
Detailed Experimental Protocols
Stock Solution Preparation: Accurately weigh ~10 mg of purified 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to create a 1000 µg/mL stock solution.
Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For example: 200, 100, 50, 20, and 10 µg/mL.
Low-Level Standards: Further dilute the lowest standards to prepare solutions for LOD/LOQ estimation (e.g., 5, 2, 1, 0.5, 0.1 µg/mL).
GC-MS Analysis: Inject each standard in triplicate, from lowest to highest concentration, using the validated GC-MS method.
Linearity Analysis:
For the five main calibration standards, calculate the average peak area at each concentration.
Plot average peak area vs. concentration.
Perform a linear regression and determine the R², slope (S), and y-intercept.
LOD/LOQ Calculation (Statistical Method):
Calculate the standard deviation of the y-intercepts from the regression analysis (σ).
Calculate LOD = 3.3 * (σ / S).
Calculate LOQ = 10 * (σ / S).
LOD/LOQ Confirmation (S/N Method):
Analyze the chromatograms of the low-level standards.
Determine the concentration that provides a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ) using the instrument software's algorithm. Compare these empirical values with the calculated ones.
LOQ Validation: Analyze six independent preparations of a standard at the determined LOQ concentration. The accuracy (% recovery) and precision (% RSD) must meet the pre-defined acceptance criteria (e.g., recovery 80-120%, RSD <10%).
Conclusion
The validation of a GC-MS method for the analysis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a systematic process that provides a high degree of assurance in the quality of the synthesized material. By rigorously evaluating specificity, linearity, accuracy, precision, and detection limits according to established guidelines like ICH Q2(R1), researchers and drug developers can build a self-validating system of quality control.[8][11] A well-documented, robustly validated analytical method is not only a requirement for regulatory submission but also an indispensable tool for process development, ensuring that every batch of this valuable intermediate is safe, pure, and effective for its intended purpose.
References
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
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Title: Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory
Source: PMC (PubMed Central)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
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Title: Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs
Source: PubMed
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Title: Limit of Detection and Limit of Quantification Determination in Gas Chromatography
Source: IntechOpen
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Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
Source: International Council for Harmonisation (ICH)
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Title: Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory
Source: J-Stage
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Title: ICH Q2 Analytical Method Validation
Source: Slideshare
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Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
Source: ResearchGate
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Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
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Title: Going Low: Understanding Limit of Detection in Gas Chromatography (GC)
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Title: GC-MS Method Development & Validation Services: What Pharma Companies Should Look For
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Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products
Source: International Journal of Trends in Emerging Research and Development
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Title: A Review on GC-MS and Method Development and Validation
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Title: Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam
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Title: Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS
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Title: GC-MS applications in pharmaceutical analysis
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Title: Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1
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Title: Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)
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Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives
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Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety
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A Comprehensive Guide to the Safe Disposal of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a halogenated heterocyclic aldehyde. The procedures outlined herein are grounded in established safety protocols and are designed to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions: The First Line of Defense
Before any disposal procedures are initiated, it is imperative to handle 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with the appropriate precautions. The structural analogs of this compound are consistently classified as harmful if swallowed (acute oral toxicity, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2/2A).[1][2][3] Some may also cause respiratory irritation.[2] Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory:
Personal Protective Equipment (PPE): Always wear a standard laboratory coat, nitrile gloves, and safety goggles with side shields.[2][3] If there is a risk of generating dust or aerosols, a NIOSH/OSHA-approved respirator should be used.[4]
Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][4]
Spill Management: In the event of a spill, do not attempt to clean it up without the proper PPE. Absorb the spill with an inert material such as vermiculite or sand, and collect the material into a designated hazardous waste container.[2][5] Do not allow the chemical to enter drains or waterways.
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde must be managed as a hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[4]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Designate as Hazardous Waste: Treat all quantities of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, including residual amounts in containers and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent paper), as hazardous chemical waste.
Segregate Halogenated Organic Waste: This compound is a brominated organic compound. It should be collected in a dedicated waste container for halogenated organic solids. Do not mix with non-halogenated organic waste, aqueous waste, or oxidizing agents.
Step 2: Waste Collection and Container Management
Select an Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with the waste. The container must have a secure, tight-fitting lid.
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
The full chemical name: "3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde" (avoiding abbreviations).
The primary hazard(s): "Harmful," "Irritant."
The date the waste was first added to the container.
Container Filling and Storage:
Keep the waste container closed at all times, except when adding waste.
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
Ensure secondary containment is used to prevent the spread of material in case of a leak.
Step 3: Disposal Request and Pickup
Arrange for Professional Disposal: Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Documentation: Complete all necessary waste pickup forms as required by your institution. Maintain a log of the hazardous waste generated and disposed of.
The Rationale Behind the Protocol: Scientific and Regulatory Context
The stringent disposal procedures for 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde are dictated by its chemical structure and the associated potential hazards.
Aldehyde Functionality: Aldehydes as a class of compounds can be respiratory irritants and some are toxic.[4]
Brominated Aromatic System: Brominated organic compounds, particularly aromatic ones, can be persistent in the environment and may have ecotoxicological effects.[6][7][8] Some brominated flame retardants, for example, are known for their persistence and ability to bioaccumulate.[6][7][8] While the specific environmental fate of this compound is unknown, the precautionary principle dictates that its release into the environment should be prevented.
Regulatory Framework: In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The procedures outlined in this guide are designed to be compliant with these regulations.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram has been generated.
Caption: Disposal workflow for 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Summary of Hazard Information (Based on Analogs)
Hazard Classification
Description
Primary Precaution
Acute Toxicity, Oral (Category 4)
Harmful if swallowed.
Avoid ingestion. Do not eat, drink, or smoke when handling.
Skin Irritation (Category 2)
Causes skin irritation.
Wear appropriate gloves and a lab coat.
Serious Eye Irritation (Category 2/2A)
Causes serious eye irritation.
Wear safety goggles with side shields.
Respiratory Irritation (Potential)
May cause respiratory tract irritation.
Handle in a chemical fume hood.
Environmental Hazard (Potential)
As a brominated organic compound, it may be persistent and harmful to aquatic life.
Do not dispose of down the drain or in regular trash.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
3B Scientific (Wuhan) Corp. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
Angene Chemical. (2025, July 12). Safety Data Sheet: Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Marine Environmental Research. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved from [Link]
Mikula, P., & Svobodová, Z. (2006). Brominated Flame Retardants in the Environment: Their Sources and Effects (a Review). Acta Veterinaria Brno, 75(4), 587-599.
Alaee, M., Arias, P., Sjödin, A., & Bergman, Å. (2003). An Overview of Brominated Flame Retardants in the Environment. Chemosphere, 52(5), 747-756.
Covaci, A., & Dirtu, A. C. (2007). Brominated Flame Retardants: Analytical, Toxicological and Environmental Aspects. Environmental Science and Pollution Research, 14(3), 155-161.
European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
Elkady, M. F., et al. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1818.
MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 3-(2-Bromophenyl)-1-me...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a structurally complex molecule, integrating a brominated aromatic system, a pyrazole heterocycle, and a reactive aldehyde functional group. This guide provides essential, field-proven safety protocols and logistical plans for its handling. Our objective is to build a deep-seated culture of safety by providing value and insight that extends beyond the product itself.
This document moves beyond a simple checklist. It is designed to provide a deep, causal understanding of why specific precautions are necessary, empowering you to make informed safety decisions in a dynamic research environment.
Hazard Assessment: A Structural Deconstruction
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a professional hazard assessment can be conducted by analyzing its constituent parts and data from structurally analogous compounds. This approach allows us to anticipate its toxicological profile and handle it with appropriate caution.
The Bromophenyl Group: Brominated organic compounds are known for their potential toxicity and reactivity.[1] The presence of a halogen on the aromatic ring can influence the molecule's metabolic pathways and persistence. During thermal decomposition, these compounds can release hazardous gases like hydrogen bromide.[2]
The Pyrazole-4-Carbaldehyde Core: Data from numerous analogous pyrazole carbaldehydes consistently indicate several key hazards.[3][4][5][6] These include:
Acute Oral Toxicity: Harmful if swallowed.[2][4][7]
Serious Eye Damage/Irritation: A significant risk, with classifications ranging from serious irritation to irreversible eye damage.[3][4][6][7]
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a fine powder or dust.[2][3][6]
Skin Sensitization: Some aldehyde and pyrazole structures are known to be skin sensitizers, meaning repeated contact could lead to an allergic reaction.[4][6][8]
Based on this analysis, we must treat 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as, at a minimum, harmful if swallowed, a skin and respiratory irritant, and capable of causing serious eye damage.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The principle is to establish a complete barrier between you and the chemical, preventing all routes of exposure.[9]
PPE Category
Specification
Rationale & Expert Insight
Eye & Face Protection
Chemical splash goggles conforming to EU EN166 or ANSI Z87.1 standards.[10]
Mandatory. The aldehyde and pyrazole functionalities present a high risk of serious eye damage.[4][6][7] Standard safety glasses are insufficient as they do not protect from splashes, aerosols, or dust from all angles. For larger quantities (>5g) or when splashes are likely, a full-face shield should be worn in addition to goggles.[9]
Skin Protection: Gloves
Chemical-resistant gloves (Nitrile or Neoprene).[10]
Crucial. Double-gloving is recommended. The selected gloves must protect against aromatic, halogenated, and aldehydic functional groups. Nitrile provides good resistance to a broad range of chemicals and is a reliable choice for incidental contact.[10] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[9]
Skin Protection: Body
Fully-buttoned, long-sleeved laboratory coat.
Standard Practice. This protects against incidental skin contact and contamination of personal clothing. For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be considered.[10]
Respiratory Protection
Not required if all handling is performed within a certified chemical fume hood.
Engineering Controls are Primary. The most effective way to prevent respiratory exposure is to use engineering controls.[11] All weighing, transfer, and reaction setup involving this solid compound must be conducted in a properly functioning chemical fume hood to contain any dust or vapors.[10]
Operational Plan: A Step-by-Step Procedural Guide
A safe outcome is predicated on a well-defined and consistently executed plan. The following workflow minimizes exposure at every stage of handling.
Caption: A procedural workflow for the safe handling of the target compound.
Step-by-Step Protocol:
Preparation: Before retrieving the chemical, don all required PPE as specified in the table above. Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure a spill kit and designated, clearly labeled waste containers are readily accessible.
Receiving and Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10] The container must be kept tightly closed.
Weighing and Dispensing:
Perform all manipulations inside a chemical fume hood to prevent inhalation of any airborne powder.[10]
To minimize static electricity, which can cause fine powders to become airborne, use an antistatic weighing dish or brush.
Carefully transfer the solid to the reaction vessel using a spatula.
Rinse the weighing container with a small amount of the reaction solvent and add this to the vessel to ensure a complete and quantitative transfer.
Reaction Monitoring: Keep the reaction apparatus within the fume hood for the duration of the experiment.
Post-Handling Cleanup:
Wipe down the work surface in the fume hood with an appropriate solvent.
Dispose of all contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a dedicated, sealed container for halogenated solid waste.
Emergency and Disposal Plans
Preparation is the most critical element of emergency response.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12]
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[12][13]
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][12]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]
Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[9] Do not allow the material to enter drains.[1][9]
Chemical waste disposal is governed by strict regulations to protect the environment.
Waste Segregation: All waste containing this compound, including surplus material, contaminated disposables, and reaction residues, must be collected in a dedicated container for halogenated organic waste .[1]
Disposal Method: Do not dispose of this chemical down the drain. The waste must be handled by a licensed professional waste disposal service, likely for high-temperature incineration at a facility equipped with scrubbers to handle the resulting hydrogen bromide.[14]
By adhering to these protocols, you not only ensure your personal safety but also contribute to a secure and professional research environment for your entire team.
References
PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
BASF. (2026, March 6). Safety data sheet. Retrieved from [Link]
Kumar, D., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Retrieved from [Link]
NextSDS. (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]
Capot Chemical. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
NextSDS. (n.d.). 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]